(S)-6-Fluorochroman-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(3S)-6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
POJZDZQAEYSLOK-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](COC2=C1C=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 6 Fluorochroman 2 Carboxylic Acid and Its Enantiomers
Chemical Synthesis Approaches
Chemical synthesis remains a primary method for producing 6-fluorochroman-2-carboxylic acid. Strategies have been developed to produce both the racemic mixture, which can be later resolved, and to directly synthesize the desired enantiomer through stereoselective techniques.
Routes to Racemic 6-Fluorochroman-2-carboxylic Acid
The initial step in many stereoselective syntheses is the efficient production of the racemic compound. Several routes have been established, often starting from readily available fluorinated phenols.
A common and well-documented strategy for synthesizing racemic 6-fluorochroman-2-carboxylic acid begins with p-fluorophenol. google.com One pathway involves a multi-step sequence that builds the chroman ring system onto the fluorinated aromatic core. The process starts with the acylation of p-fluorophenol, followed by a Fries rearrangement to produce 4-fluoro-2-hydroxyacetophenone. This intermediate is then reacted with diethyl oxalate (B1200264) to form a key precursor, 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, which is subsequently reduced to the final racemic product. google.com
An alternative method, also starting from p-fluorophenol, involves an addition reaction with dimethyl acetylenedicarboxylate. google.com The resulting product is hydrolyzed and then cyclized in the presence of concentrated sulfuric acid to yield 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is then hydrogenated to the target molecule. google.com
Table 1: Synthesis Pathway from p-Fluorophenol
| Step | Reactants | Reagents/Conditions | Product |
| 1 | p-Fluorophenol, Acetyl Chloride | Organic Solvent | Acetoxy fluorobenzene |
| 2 | Acetoxy fluorobenzene | Trifluoroacetic acid or AlCl₃ (Fries Rearrangement) | 4-Fluoro-2-hydroxyacetophenone |
| 3 | 4-Fluoro-2-hydroxyacetophenone, Diethyl oxalate | - | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid |
| 4 | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Catalytic Hydrogenation | Racemic 6-fluorochroman-2-carboxylic acid |
The final step in several racemic syntheses is the reduction of the C3-C4 double bond and the C4-keto group of the chromenone ring system. google.com Catalytic hydrogenation is a highly effective method for this transformation. The process typically involves treating the precursor, 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, with hydrogen gas under pressure in the presence of a metal catalyst. chemicalbook.com
Detailed research findings show that using palladium on carbon (Pd/C) as a catalyst in an acetic acid solvent is a robust method. chemicalbook.com The reaction is performed in an autoclave reactor under a hydrogen atmosphere, with specific temperatures and pressures applied to drive the reaction to completion, achieving high yields of the desired 6-fluorochroman-2-carboxylic acid. chemicalbook.com
Table 2: Reaction Conditions for Catalytic Hydrogenation
| Parameter | Condition | Reference |
| Substrate | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | chemicalbook.com |
| Catalyst | Palladium on Carbon (Pd/C) | chemicalbook.com |
| Solvent | Acetic Acid | chemicalbook.com |
| Hydrogen Pressure | 15-20 kg | chemicalbook.com |
| Temperature | 75-80 °C | chemicalbook.com |
| Duration | 30-35 hours | chemicalbook.com |
| Yield | ~90% | chemicalbook.com |
Enantioselective Synthesis Strategies
Producing a single enantiomer, such as (S)-6-fluorochroman-2-carboxylic acid, requires advanced strategies that introduce chirality in a controlled manner. These methods bypass the need for classical resolution of a racemic mixture, offering greater efficiency.
Asymmetric catalysis is a powerful tool for establishing stereocenters. In the context of chroman synthesis, copper-based catalysts have been effectively used to create chiral chromane (B1220400) and chromanone structures. researchgate.netrsc.org The general strategy involves the asymmetric reduction of a prochiral chromone (B188151) or a related precursor to a chiral chromanone, which can then be converted to the target carboxylic acid. researchgate.net
For instance, copper(I) complexes with chiral diphosphine ligands like (R,R)-Ph-BPE have been developed for the enantioselective hydroamination and hydroallylation of 2H-chromenes, demonstrating the utility of copper catalysis in generating chiral chromane frameworks with high enantioselectivity (up to 99% ee). researchgate.net While direct copper-catalyzed reduction of chromones to chiral chromanones is a subject of ongoing research, these related transformations highlight the potential of using chiral copper catalysts to synthesize key chiral intermediates for producing enantiomerically pure (S)-6-fluorochroman-2-carboxylic acid. researchgate.netresearchgate.net
Table 3: Examples of Copper-Catalyzed Asymmetric Synthesis in Chromane Systems
| Reaction Type | Catalyst System | Substrate | Product Class | Enantioselectivity (ee) | Reference |
| Hydroamination | Cu(I)/(R,R)-Ph-BPE | 2H-Chromenes | 4-Arylamino chromanes | Up to 99% | researchgate.net |
| Hydroallylation | CuCl/(R,R)-Ph-BPE | 2H-Chromenes | 4-Allyl chromanes | Up to 99% | researchgate.net |
| Alkynylation | Cu(I)/Phosphoramidite | Thiochromones | Enantio-enriched thiochromanones | High | researchgate.net |
The chiral pool approach leverages naturally occurring, inexpensive chiral molecules as starting materials. L-malic acid is a versatile chiral building block used in the enantiospecific synthesis of complex molecules. clockss.org Its inherent stereochemistry is transferred through a series of reactions to the final product, ensuring high enantiomeric purity.
An example demonstrating this principle is the enantioselective synthesis of a bicyclic lactone precursor for the Geissman lactone, starting from S-(-)-malic acid. The synthesis involves converting L-malic acid into a diol, which is then transformed through several steps, including a key diastereoselective intramolecular Michael reaction, to build a new chiral center with a defined configuration. clockss.org This general methodology, which uses the stereocenter of L-malic acid to direct the formation of subsequent stereocenters, can be adapted for the synthesis of chiral chroman derivatives like (S)-6-fluorochroman-2-carboxylic acid.
Table 4: Illustrative Synthesis Steps from a Chiral Pool Precursor (L-Malic Acid)
| Step | Description | Key Transformation | Reference |
| 1 | Reduction & Protection | S-(-)-malic acid is reduced and the resulting diol is protected. | clockss.org |
| 2 | Functional Group Interconversion | Introduction of a nitrogen nucleophile and carbamate (B1207046) formation. | clockss.org |
| 3 | Deprotection & Cyclization | Deprotection followed by a diastereoselective intramolecular Michael reaction to form a chiral pyrrolidine (B122466) ring. | clockss.org |
| 4 | Further Elaboration | The resulting bicyclic system is further functionalized. | clockss.org |
Chiral Resolution Techniques for 6-Fluorochroman-2-carboxylic Acids
Classical resolution remains a cornerstone for separating enantiomers of 6-fluorochroman-2-carboxylic acid. This approach relies on the differential properties of diastereomers formed by reacting the racemic acid with a chiral resolving agent.
Diastereomeric Salt Formation
A widely employed strategy for the resolution of racemic 6-fluorochroman-2-carboxylic acid is through the formation of diastereomeric salts. This method involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Commonly used chiral resolving agents for carboxylic acids include naturally derived alkaloids and synthetic amines. Examples of such agents applicable to the resolution of 6-fluorochroman-2-carboxylic acid include:
(+)-Dehydroabietylamine: A primary amine derived from abietic acid, this bulky chiral agent is effective in forming crystalline salts with various carboxylic acids, facilitating their separation. nih.gov
(R)-α-Methylbenzylamine and (S)-α-Methylbenzylamine: These are synthetic chiral amines that are readily available in high enantiomeric purity. Their effectiveness in resolving a wide range of acidic compounds makes them standard reagents in both laboratory and industrial-scale resolutions.
The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent. The less soluble diastereomeric salt preferentially crystallizes out of the solution upon cooling or concentration. This salt is then isolated, and the chiral auxiliary is removed by treatment with an acid, yielding the enantiomerically enriched 6-fluorochroman-2-carboxylic acid. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can be recovered.
Chromatographic Separation of Enantiomers
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating the enantiomers of 6-fluorochroman-2-carboxylic acid. bldpharm.comresearchgate.net This method exploits the differential interactions between the enantiomers and the chiral environment of the CSP.
The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.
For carboxylic acids like 6-fluorochroman-2-carboxylic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak®), are often highly effective. researchgate.net The separation can be performed under normal-phase or reversed-phase conditions, and the choice of mobile phase is critical for optimizing resolution. Analytical documentation for 6-fluorochroman-2-carboxylic acid often includes HPLC, LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra-Performance Liquid Chromatography) methods, which are essential for determining enantiomeric purity. bldpharm.com
Biocatalytic Synthesis and Resolution Approaches
Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. rsc.org Enzymatic resolutions, in particular, offer high selectivity under mild reaction conditions.
Enzymatic Resolution of Racemic Methyl 6-Fluorochroman-2-carboxylate (MFCC)
A practical and innovative enzymatic resolution method has been developed for the production of both (S)- and (R)-6-fluorochroman-2-carboxylic acid (FCCA). rsc.org This process utilizes the racemic ester, methyl 6-fluorochroman-2-carboxylate (MFCC), as the substrate for enantioselective hydrolysis catalyzed by specific enzymes.
Researchers have successfully employed two esterases, EstS and EstR, isolated from the thermophilic bacterium Geobacillus thermocatenulatus, for this kinetic resolution. rsc.org These enzymes exhibit remarkable enantioselectivity towards the MFCC substrate:
EstS selectively catalyzes the hydrolysis of the (S)-enantiomer of MFCC, producing (S)-6-fluorochroman-2-carboxylic acid with an enantiomeric excess (ee) value greater than 99%. rsc.org
EstR shows preference for the (R)-enantiomer, leading to the formation of (R)-6-fluorochroman-2-carboxylic acid with an ee of 95-96%. rsc.org
This high degree of selectivity allows for the effective production of either enantiomer of the target acid by choosing the appropriate enzyme.
To enhance the efficiency and productivity of the enzymatic resolution, reaction conditions have been systematically optimized. A key development is the use of an aqueous-toluene biphasic system. rsc.org In this setup, the substrate (MFCC) is dissolved in the organic toluene (B28343) phase, while the enzyme and the product (FCCA) reside in the aqueous phase. This system helps to overcome substrate inhibition and facilitates product recovery.
Furthermore, an innovative "sequential biphasic batch resolution" process using immobilized whole cells was designed to improve productivity. rsc.org In this system, cells containing either EstS or EstR are immobilized, allowing for their easy separation and reuse. The process involves sequential batches where the aqueous phase containing the biocatalyst is replaced to produce the (S)- and (R)-acids in turn, while the organic phase containing the substrate is retained and replenished. This method has proven to be highly effective, as demonstrated by the results from a ten-batch sequential resolution performed over 40 hours. rsc.org
Mechanistic Insights into Enzymatic Enantioselectivity via Molecular Simulations
The precise differentiation between enantiomers by an enzyme is a complex process governed by subtle differences in the three-dimensional arrangement of the enzyme's active site and its interaction with the substrate. While specific molecular simulation studies on the enzymatic synthesis of (S)-6-fluorochroman-2-carboxylic acid are not prominently available in the current body of scientific literature, the principles of how such investigations are conducted can be understood from studies on other chiral molecules, particularly other chiral carboxylic acids.
Molecular simulations, particularly quantum mechanics/molecular mechanics (QM/MM) methods, have become powerful tools for elucidating the mechanisms of enzymatic enantioselectivity. pku.edu.cn These computational approaches allow researchers to model the enzymatic reaction at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.
The general methodology involves creating a computational model of the enzyme-substrate complex. In this model, the region of the active site where the chemical transformation occurs is treated with high-level quantum mechanics (QM), which can accurately describe the breaking and forming of chemical bonds. The remainder of the enzyme and the surrounding solvent are typically modeled using less computationally intensive molecular mechanics (MM) force fields. pku.edu.cn
By calculating the energy barriers for the reaction pathways leading to the (S) and (R) enantiomers, researchers can predict which enantiomer will be preferentially formed. The difference in these energy barriers (ΔΔG‡) is directly related to the enantiomeric ratio (E) of the reaction. A larger energy difference corresponds to a higher enantioselectivity.
These simulations can pinpoint the specific amino acid residues in the active site that are crucial for chiral recognition. For instance, studies on enzymes like lipases, which are commonly used for the kinetic resolution of chiral carboxylic acids and their esters, have revealed the importance of the size and shape of the binding pocket in accommodating one enantiomer over the other. jocpr.comresearchgate.net The orientation of the substrate within the active site, stabilized by a network of non-covalent interactions such as hydrogen bonds and van der Waals forces, is critical in predisposing the substrate for attack by the catalytic residues to form one specific enantiomer. researchgate.net
Furthermore, molecular dynamics (MD) simulations can be employed to explore the conformational flexibility of the enzyme and the substrate, providing a more dynamic picture of the recognition process. pku.edu.cn These simulations can reveal how the enzyme's structure fluctuates over time and how these movements might influence substrate binding and catalysis.
In the context of designing novel biocatalysts, molecular simulations can be used to predict the effects of site-directed mutagenesis. By computationally altering specific amino acid residues in the active site, scientists can explore potential mutations that might enhance the enantioselectivity or even invert the stereochemical preference of an enzyme. researchgate.net This rational design approach can accelerate the development of enzymes tailored for the synthesis of specific chiral compounds like (S)-6-fluorochroman-2-carboxylic acid.
While the direct application of these computational studies to (S)-6-fluorochroman-2-carboxylic acid is yet to be reported, the established methodologies provide a clear roadmap for future research in understanding and engineering the biocatalytic production of this and other valuable chiral molecules.
General Biocatalytic Methods for Chiral Carboxylic Acid Production
The production of enantiomerically pure chiral carboxylic acids is of significant interest in the pharmaceutical and fine chemical industries. Biocatalysis offers a powerful and often more sustainable alternative to traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. Several general biocatalytic strategies have been developed for this purpose, including kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis.
Kinetic Resolution
Kinetic resolution is a widely used method that relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org For the production of chiral carboxylic acids, this is often achieved through the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic carboxylic acid. Lipases and esterases are the most commonly employed enzymes for these transformations due to their broad substrate specificity and high enantioselectivity. jocpr.comnih.gov
In a typical kinetic resolution for producing a chiral carboxylic acid, a racemic ester is subjected to hydrolysis by a lipase (B570770). The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unchanged. The resulting mixture of the chiral carboxylic acid and the unreacted ester can then be separated. A major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org
Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the unreacted enantiomer. google.com This continuous racemization ensures that the substrate is constantly supplied to the enzymatic transformation, theoretically allowing for a 100% yield of the desired enantiomer.
For chiral carboxylic acids, a DKR process might involve the enzymatic esterification of a racemic acid coupled with a chemical or enzymatic method for racemizing the unreacted acid. acs.orgrsc.org For example, a lipase could be used to selectively esterify the (S)-enantiomer of a carboxylic acid, while a racemization catalyst converts the remaining (R)-enantiomer back into the racemate.
Asymmetric Synthesis
Asymmetric synthesis involves the conversion of a prochiral substrate into a chiral product. This approach avoids the need for resolving a racemic mixture and can therefore achieve theoretical yields of 100%. In the context of chiral carboxylic acids, this can be achieved through various enzymatic reactions, such as the asymmetric reduction of α-keto acids or the asymmetric carboxylation of alkenes. rsc.orgrsc.org
For instance, amino acid dehydrogenases can catalyze the reductive amination of α-keto acids to produce chiral α-amino acids with high enantiopurity. rsc.org Similarly, ene-reductases can be used for the asymmetric reduction of α,β-unsaturated carboxylic acids to yield the corresponding saturated chiral acids.
The selection of the most suitable biocatalytic method depends on several factors, including the availability of the starting material, the desired enantiomer, and the scalability of the process. The following table provides examples of biocatalytic methods used for the production of various chiral carboxylic acids.
| Biocatalytic Method | Enzyme(s) | Substrate | Product | Enantiomeric Excess (ee) / Yield | Reference |
| Kinetic Resolution | Metagenome-derived Esterase (CL1) | Ethyl-3-phenylbutanoate | (R)-3-Phenylbutyric acid | >99% ee (for remaining ester) | nih.gov |
| Kinetic Resolution | Metagenome-derived Esterase (A3) | Ethyl-3-phenylbutanoate | (S)-3-Phenylbutyric acid | >99% ee | nih.gov |
| Dynamic Kinetic Resolution | Chiral PPY N-oxide catalyst | Racemic (S)-Ibuprofen ester | (S)-Ibuprofen ester | 93% yield, 99% ee | acs.org |
| Dynamic Kinetic Resolution | Chiral PPY N-oxide catalyst | Racemic (S)-Naproxen ester | (S)-Naproxen ester | 87% yield, 94% ee (gram scale) | acs.orgacs.org |
| Asymmetric Synthesis | Aspartate ammonia (B1221849) lyase (computationally redesigned) | α,β-Unsaturated carboxylic acids | β-Amino acids | High stereoselectivity | rsc.org |
| Asymmetric Synthesis | Arylmalonate decarboxylase | Prochiral α-aryl-α-methylmalonates | Optically pure α-arylpropionates | Not specified | acs.org |
Chemical Transformations and Derivatization of S 6 Fluorochroman 2 Carboxylic Acid
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid moiety is the primary site for a range of chemical modifications, enabling the synthesis of esters, amides, and other important derivatives.
The conversion of (S)-6-fluorochroman-2-carboxylic acid into its corresponding esters is a fundamental transformation. Esters are not only important derivatives in their own right but also serve as intermediates for further reactions. The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. This equilibrium-driven process is typically pushed towards the ester product by using the alcohol as the solvent.
Various alkyl esters of (S)-6-fluorochroman-2-carboxylic acid have been synthesized, highlighting the versatility of this reaction. These include methyl, ethyl, propyl, and butyl esters. The synthesis of racemic methyl 6-fluoro-chroman-2-carboxylate has been documented as a substrate for enzymatic resolutions to obtain the pure (S)-enantiomer of the carboxylic acid. Additionally, other esters such as the isopropyl and tert-butyl variants are also known derivatives.
Table 1: Examples of Esterification Products of 6-Fluorochroman-2-carboxylic Acid
| Ester Derivative | Alcohol Reagent | Typical Catalyst |
| Methyl (S)-6-fluorochroman-2-carboxylate | Methanol | H₂SO₄, TsOH |
| Ethyl (S)-6-fluorochroman-2-carboxylate | Ethanol | H₂SO₄, TsOH |
| Isopropyl (S)-6-fluorochroman-2-carboxylate | Isopropanol | H₂SO₄, TsOH |
| tert-Butyl (S)-6-fluorochroman-2-carboxylate | tert-Butanol | H₂SO₄, TsOH |
Data based on common Fischer esterification principles and known derivatives.
The direct conversion of carboxylic acids to amides by reaction with an amine is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, activating agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this purpose. The reaction proceeds by the carboxylic acid adding to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide.
This methodology is crucial in peptide synthesis and has been applied to create various amide derivatives from carboxylic acids. In the context of chroman chemistry, related transformations are used to build more complex molecules. For instance, derivatives of the Nebivolol intermediate, which shares the 6-fluorochroman (B116937) core, are synthesized by reacting them with various sulfonyl chlorides and chloroformates to form sulfonamides and carbamates, respectively.
Table 2: General Scheme for DCC-Mediated Amide Formation
| Reactant 1 | Reactant 2 | Coupling Agent | Product | Byproduct |
| (S)-6-Fluorochroman-2-carboxylic acid | Amine (R-NH₂) | DCC | (S)-N-Alkyl-6-fluorochroman-2-carboxamide | Dicyclohexylurea (DCU) |
This table illustrates the general reaction mechanism for amide formation using DCC.
Carboxylic acids can be converted into the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂). This reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. Excess thionyl chloride is often used as both the reagent and the solvent, and it is easily removed by distillation after the reaction is complete.
These acid chlorides are valuable synthetic intermediates that can be readily converted into a wide range of other carboxylic acid derivatives, such as esters and amides, under milder conditions than the parent carboxylic acid.
The reduction of (S)-6-fluorochroman-2-carboxylic acid can yield either the corresponding primary alcohol, ((S)-6-fluorochroman-2-yl)methanol, or the aldehyde, (S)-6-fluorochroman-2-carbaldehyde. The outcome depends on the choice of reducing agent and the reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids completely to the primary alcohol. The reaction proceeds through an aldehyde intermediate, which is further reduced in situ.
More selective reduction to the aldehyde is possible using sterically hindered hydride reagents like diisobutylaluminium hydride (DIBAL-H). To achieve this, the reaction is often performed at low temperatures (e.g., -78 °C) to prevent over-reduction of the aldehyde product. Alternatively, the carboxylic acid can first be converted to an ester, which is then reduced to the aldehyde using DIBAL-H. Both the alcohol, (6-fluorochroman-2-yl)methanol, and the aldehyde, 6-fluorochroman-2-carbaldehyde, are known compounds and key intermediates in further syntheses.
Table 3: Reduction Products of (S)-6-Fluorochroman-2-carboxylic Acid and its Derivatives
| Starting Material | Reducing Agent | Typical Conditions | Primary Product |
| (S)-6-Fluorochroman-2-carboxylic acid | LiAlH₄ | Room Temperature, Ether | (S)-(6-Fluorochroman-2-yl)methanol |
| (S)-Methyl 6-fluorochroman-2-carboxylate | DIBAL-H | -78 °C, Toluene (B28343) | (S)-6-Fluorochroman-2-carbaldehyde |
| (S)-6-Fluorochroman-2-carboxylic acid | DIBAL-H | High Temp, 2-3 equiv. | (S)-(6-Fluorochroman-2-yl)methanol |
Information compiled from general principles of carboxylic acid and ester reduction.
Stereoselective Conversion to Key Intermediates
The aldehyde derived from (S)-6-fluorochroman-2-carboxylic acid is a pivotal intermediate for constructing more complex chiral molecules. Stereoselective reactions starting from this aldehyde allow for the precise installation of new stereocenters.
A critical transformation in the synthesis of Nebivolol is the stereoselective formation of a chiral epoxide from (S)-6-fluorochroman-2-carbaldehyde. The resulting epoxide, specifically (S)-6-fluoro-2-((R)-oxiran-2-yl)chroman, is a key building block.
The synthesis of such epoxides can be achieved through various methods. One common strategy involves a Corey-Chaykovsky reaction, where a sulfur ylide (e.g., dimethylsulfonium methylide or dimethyloxosulfonium methylide) reacts with the aldehyde to form the epoxide. The stereoselectivity of this reaction can be influenced by the choice of ylide and reaction conditions. Another approach involves the conversion of the aldehyde to a chlorohydrin, followed by intramolecular cyclization with a base to form the epoxide ring. For example, enantiopure 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol is used to prepare (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. These methods are designed to control the stereochemistry at the newly formed chiral centers of the oxirane ring, leading to the desired diastereomer with high purity
Carbon Chain Elongation (Homologation) Methods
The extension of the carbon chain of (S)-6-Fluorochroman-2-carboxylic acid by one carbon atom, a process known as homologation, yields (S)-6-fluorochroman-2-yl)acetic acid. This transformation is valuable for accessing a different class of compounds where the acidic functionality is further removed from the chiral chroman ring system. A well-established and reliable method for achieving this with retention of stereochemistry is the Arndt-Eistert reaction. organic-chemistry.orgwikipedia.org
The Arndt-Eistert homologation is a three-step process that begins with the activation of the carboxylic acid, typically by converting it to an acid chloride. organic-chemistry.org The activated acid is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. The crucial step of the sequence is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I) oxide (Ag₂O) or can be induced by heat or light. organic-chemistry.orgwikipedia.org This rearrangement involves the migration of the chroman moiety with retention of its configuration, leading to the formation of a ketene (B1206846). The ketene is then trapped by a nucleophile, such as water, to yield the desired homologated carboxylic acid. libretexts.orgcsbsju.edu
The stereochemical outcome of the Wolff rearrangement is a key feature of the Arndt-Eistert synthesis. It has been demonstrated that the migrating group retains its stereochemistry, making this method highly suitable for the homologation of chiral carboxylic acids like (S)-6-Fluorochroman-2-carboxylic acid. wikipedia.orglibretexts.org The reaction sequence is outlined below:
Step 1: Formation of the Acid Chloride (S)-6-Fluorochroman-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form (S)-6-Fluorochroman-2-carbonyl chloride.
Step 2: Formation of the Diazoketone The resulting acid chloride is reacted with diazomethane (CH₂N₂) to produce (S)-1-diazo-2-(6-fluorochroman-2-yl)ethan-1-one.
Step 3: Wolff Rearrangement and Trapping The diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., Ag₂O) and a nucleophile (e.g., H₂O). The rearrangement expels nitrogen gas and forms a ketene intermediate, which is immediately trapped by water to afford (S)-2-(6-fluorochroman-2-yl)acetic acid.
Due to the hazardous nature of diazomethane, alternative and safer reagents have been developed, such as (trimethylsilyl)diazomethane. chem-station.com Other homologation strategies, such as those involving Reformatsky and Mannich-type reactions, have also been developed for the synthesis of β-amino acids from α-amino acids and could potentially be adapted. nih.gov
Table 2: Arndt-Eistert Homologation of (S)-6-Fluorochroman-2-carboxylic Acid
| Step | Reactant | Reagents | Intermediate/Product | Key Transformation |
| 1 | (S)-6-Fluorochroman-2-carboxylic acid | SOCl₂ or (COCl)₂ | (S)-6-Fluorochroman-2-carbonyl chloride | Acid activation |
| 2 | (S)-6-Fluorochroman-2-carbonyl chloride | CH₂N₂ | (S)-1-Diazo-2-(6-fluorochroman-2-yl)ethan-1-one | Diazoketone formation |
| 3 | (S)-1-Diazo-2-(6-fluorochroman-2-yl)ethan-1-one | Ag₂O, H₂O | (S)-2-(6-fluorochroman-2-yl)acetic acid | Wolff rearrangement and trapping |
Role As a Pivotal Chiral Building Block in Complex Pharmaceutical Syntheses
Intermediate in the Total Synthesis of Nebivolol
The antihypertensive drug Nebivolol is a complex molecule characterized by four chiral centers. googleapis.comepo.org Due to symmetry, this results in ten possible stereoisomers. google.com The marketed form of Nebivolol is a racemic mixture of two enantiomers: the (SRRR)- and the (RSSS)-enantiomer. epo.orgnih.gov The synthesis of this specific combination requires precise control over the stereochemistry at each chiral center. (S)-6-Fluorochroman-2-carboxylic acid is a key intermediate in achieving this stereocontrol. epo.orggoogle.com
Various synthetic routes for Nebivolol begin with the resolution of racemic 6-fluorochroman-2-carboxylic acid to isolate the individual (S) and (R) enantiomers. google.comgoogle.comepo.org This early-stage resolution is a cornerstone of the strategy to build the complex stereochemistry of Nebivolol efficiently. google.comgoogle.com
The synthesis of Nebivolol relies on the coupling of two distinct chroman-based fragments. The (S)-enantiomer of 6-fluorochroman-2-carboxylic acid is converted into a key epoxide intermediate, typically (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde, which is then transformed into the corresponding oxirane. epo.orgepo.org
Specifically, the synthesis involves the preparation of two key fragments:
An amino alcohol, such as (SR)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol. google.com
An epoxide, such as (RR)-6-fluoro-2-(oxiran-2-yl)chroman. google.com
The (S)- and (R)- enantiomers of 6-fluorochroman-2-carboxylic acid are used to synthesize the specific diastereomers of these epoxide and amino alcohol intermediates. google.comgoogle.com For example, the (S)-acid is used to create intermediates that will ultimately form the (RSSS)-half of the Nebivolol molecule, while the (R)-acid is used for the (SRRR)-half. The controlled reaction between these stereochemically defined fragments ensures the formation of the desired Nebivolol diastereomers. googleapis.comgoogle.com This strategic coupling, using intermediates derived from resolved (S)-6-fluorochroman-2-carboxylic acid and its (R)-enantiomer, is fundamental to the stereo-controlled construction of the final Nebivolol structure. epo.orggoogle.com
The use of enantiomerically pure building blocks like (S)-6-fluorochroman-2-carboxylic acid dramatically simplifies the synthesis of Nebivolol by minimizing the formation of unwanted stereoisomers. google.com Synthesizing a molecule with four chiral centers without stereochemical control would theoretically yield up to 16 stereoisomers (10 unique structures for Nebivolol due to its symmetry). googleapis.comgoogle.comnih.gov Separating such a complex mixture would be exceedingly difficult, inefficient, and costly, especially on an industrial scale. google.com
Table 1: Synthetic Applications of (S)-6-Fluorochroman-2-carboxylic Acid and its Enantiomer in Nebivolol Synthesis
| Starting Material | Key Intermediate | Role in Nebivolol Synthesis |
| (S)-6-Fluorochroman-2-carboxylic acid | (S)-Configured chroman epoxides/amino alcohols | Forms the (RSSS)-enantiomer of Nebivolol |
| (R)-6-Fluorochroman-2-carboxylic acid | (R)-Configured chroman epoxides/amino alcohols | Forms the (SRRR)-enantiomer of Nebivolol |
Precursor in the Synthesis of Fidarestat
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid, a derivative of the parent chroman structure, is identified as a key intermediate in the synthesis of Fidarestat. nih.govresearchgate.net Fidarestat is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications. nih.govresearchgate.net The synthesis of Fidarestat requires the specific (S) configuration at the C-2 position of the chroman ring, making the optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid a crucial starting material for building the core structure of the drug with the correct stereochemistry. nih.gov
Contribution to the Construction of Other Bioactive Chroman Derivatives
The chroman structural unit is a common motif in a wide range of biologically active molecules. google.com Consequently, chiral building blocks like (S)-6-fluorochroman-2-carboxylic acid and its derivatives are valuable for synthesizing novel compounds with potential therapeutic applications. The chroman framework is found in compounds with anti-inflammatory, antibacterial, and hypoglycemic activities. google.com
Research has demonstrated the use of intermediates derived from (S)-6-fluorochroman-2-carboxylic acid to create new series of sulphonamide and carbamate (B1207046) derivatives. nih.gov For example, the intermediate (R)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethanamine, derived from the (S)-chroman structure, has been used to synthesize novel compounds that exhibit antimicrobial and anti-inflammatory properties. nih.gov This highlights the utility of (S)-6-fluorochroman-2-carboxylic acid not only for established drugs but also as a versatile scaffold for the discovery of new bioactive chroman derivatives. nih.govnih.gov
Computational and Theoretical Investigations of S 6 Fluorochroman 2 Carboxylic Acid
Quantum Chemical Calculation Methodologies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the structural and electronic properties of molecules like (S)-6-fluorochroman-2-carboxylic acid. nih.gov These methods allow for the detailed exploration of the molecule's potential energy surface to identify stable conformations and to predict various chemical properties.
Geometry Optimization and Conformational Analysis
Researchers employ geometry optimization procedures to find the most stable three-dimensional arrangements of the atoms. Density Functional Theory (DFT) is a widely used method for this purpose. The choice of the functional and the basis set is critical for obtaining accurate results. reddit.comresearchgate.net In studies of chromane (B1220400) systems, various levels of theory have been tested to ensure the results are reliable. A conformational search is performed, and the resulting stable conformers are then subjected to geometry optimization. mdpi.com
For chromane derivatives, including those with a 2-carboxyl group, a comprehensive conformational analysis is particularly important because different conformers can exhibit chiroptical properties, such as optical rotation, with opposite signs. The final predicted properties are a Boltzmann-weighted average of the properties of the individual conformers. Therefore, accurately calculating the geometries and relative energies of all significant conformers is paramount. mdpi.com
A study on chiral 2-substituted chromanes utilized several computational models to analyze the conformational landscape and predict properties. The table below summarizes the different levels of theory applied in these investigations. mdpi.com
| Method Abbreviation | Optimization Level of Theory | SOR Calculation Level of Theory |
| BL-H | B3LYP/6-311+G(d,p) | SMD/B3LYP/Aug-cc-pVDZ |
| BH | BH&HLYP/6-311+G(d,p) | SMD/M06-2X/Aug-cc-pVDZ |
| M6 | M06-2X/TZVP | SMD/M06-2X/Aug-cc-pVDZ |
| Data sourced from a study on chiral 2-substituted chromanes. mdpi.com |
The B3LYP functional is a popular hybrid functional, while M06-2X is a meta-hybrid GGA functional often favored for its performance in systems with non-covalent interactions. The basis sets, such as 6-311+G(d,p), TZVP, and Aug-cc-pVDZ, are chosen to provide a balanced description of the electronic structure of the molecule. reddit.comresearchgate.netgoogle.com
Vibrational Frequency Analysis to Confirm Minimum Energy Structures
Following geometry optimization, it is standard practice to perform a vibrational frequency analysis. This calculation serves two main purposes. First, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. A structure is confirmed as a minimum if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). An imaginary frequency would indicate a saddle point (a transition state) rather than a stable conformer.
Second, the analysis provides theoretical vibrational spectra (like infrared and Raman spectra), which can be compared with experimental spectra for validation of the computational model. For carboxylic acids, specific vibrational modes, such as the C=O stretching frequency, are sensitive to the molecular environment and conformation. google.com Although detailed vibrational analyses for (S)-6-fluorochroman-2-carboxylic acid are not the primary focus of the cited stereochemical studies, this step is an implicit and essential part of the quality control in any rigorous computational geometry optimization. mdpi.com
Derivation of Chemical Reactivity Descriptors
From the results of quantum chemical calculations, various chemical reactivity descriptors can be derived. These descriptors provide insight into the reactivity of the molecule. While the literature reviewed for this article focuses primarily on stereochemical properties, DFT calculations can, in principle, be used to determine descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges. reddit.com These descriptors are valuable for predicting sites of electrophilic or nucleophilic attack and for understanding intermolecular interactions. However, specific studies detailing the derivation of such reactivity descriptors for (S)-6-fluorochroman-2-carboxylic acid were not identified in the reviewed sources.
Stereochemical Characterization and Prediction
A major application of computational methods for (S)-6-fluorochroman-2-carboxylic acid is the characterization and prediction of its stereochemistry. This involves calculating chiroptical properties that are unique to chiral molecules.
Theoretical Prediction of Specific Optical Rotations (SORs) and Optical Rotatory Dispersion (ORD)
Specific optical rotation (SOR) is the quantitative measure of how a chiral compound rotates the plane of polarized light. Theoretical calculations can predict the SOR of a molecule, which is a valuable tool for assigning the absolute configuration of a chiral center. nih.gov The prediction requires a reliable conformational analysis, as the total SOR is the Boltzmann-averaged value of the SORs of all contributing conformers. mdpi.com
For (S)-6-fluorochroman-2-carboxylic acid and related 2-carboxyl chromanes, theoretical SORs ([α]D) have been calculated using DFT. mdpi.com However, these calculations can be challenging. 2-Carboxyl chromanes often exhibit small experimental SOR values (typically between -20 and +20), and theoretical predictions can be sensitive to the computational parameters used, such as the functional, basis set, and solvation model. mdpi.comnih.gov
Optical Rotatory Dispersion (ORD) is the measurement of optical rotation as a function of the wavelength of light. It is generally considered a more reliable method than SOR (which is measured at a single wavelength, usually the sodium D-line at 589 nm) for assigning absolute configuration. mdpi.com While ORD is recognized as a superior technique, specific theoretical ORD data for (S)-6-fluorochroman-2-carboxylic acid were not detailed in the primary literature reviewed. mdpi.com
Correlation Studies Between SOR and Chiral Center Configuration (C2 Stereochemistry)
Computational studies have been crucial in establishing a correlation between the absolute configuration at the C2 chiral center of chromanes and the sign of their specific optical rotation. mdpi.com For the broad class of 2-aliphatic and 2-carboxyl chromanes, a general rule has been identified: isomers that possess a P-helicity (P for plus) of the dihydropyran ring typically exhibit a positive SOR. mdpi.comnih.gov
This correlation holds for (S)-6-fluorochroman-2-carboxylic acid. The helicity of the dihydropyran ring describes its twist. The relationship between the stereochemistry at C2 and the sign of the optical rotation provides a rapid and valuable method for tentatively assigning the absolute configuration of newly synthesized or isolated chromane derivatives. This computational-led correlation has been shown to be a more facile and less time-consuming approach compared to more complex experimental methods. mdpi.com
However, it is noted that the small magnitude of experimental SORs for many 2-carboxyl chromanes can sometimes make these correlations appear unreliable. Despite this, the calculated optical rotation values are often significant enough to be distinguished from measurement error, validating their inclusion in such correlation studies. mdpi.com
Computational Validation of Absolute Configuration (e.g., via X-ray analysis, ECD calculations)
The determination of the precise three-dimensional arrangement of atoms, or absolute configuration, is critical for chiral molecules in pharmaceutical and chemical research. For (S)-6-Fluorochroman-2-carboxylic acid, computational methods, in conjunction with experimental techniques like X-ray crystallography and Electronic Circular Dichroism (ECD) spectroscopy, provide a robust framework for validating its stereochemistry.
X-ray Crystallography Single-crystal X-ray diffraction (XRD) is a powerful method for determining the absolute configuration of a molecule. The technique relies on the phenomenon of anomalous dispersion, where the scattering factor of an atom becomes a complex number. This effect is most pronounced for atoms heavier than carbon, but it can also be measured for lighter-atom structures. nih.gov The key to determining the absolute configuration from XRD data is the Flack parameter. nih.gov An ideal refinement of the correct enantiomer results in a Flack parameter close to zero, while a value close to one indicates that the inverted structure is the correct one. nih.gov For a definitive assignment of (S)-6-Fluorochroman-2-carboxylic acid, a suitable single crystal would be required. The resulting diffraction data would be analyzed to ensure the Flack parameter is acceptably close to zero, providing high confidence in the assigned (S) configuration.
Electronic Circular Dichroism (ECD) Calculations When single crystals are not available, a combination of experimental ECD spectroscopy and computational calculations offers a reliable alternative. This approach involves predicting the ECD spectrum of a known configuration (e.g., the 'S' enantiomer) and comparing it to the experimentally measured spectrum.
The computational process generally follows two main steps:
Conformational Analysis: A thorough search for all possible stable conformations of the molecule is performed. This is often carried out using molecular mechanics force fields like MMFF94 to identify low-energy conformers. hebmu.edu.cn
The calculated spectrum is then compared to the experimental one. A good match between the signs and positions of the Cotton effects in the theoretical and experimental spectra confirms the absolute configuration of the molecule. hebmu.edu.cn While TDDFT calculations have become increasingly accurate, their reliability can vary, and results must be interpreted carefully. nih.gov
| Computational Method | Key Principle | Application to (S)-6-Fluorochroman-2-carboxylic acid |
| X-ray Crystallography | Anomalous dispersion of X-rays by atoms, analyzed via the Flack parameter. nih.gov | Unambiguous assignment of the absolute configuration from a single crystal, with a Flack parameter near 0 confirming the structure. |
| ECD Spectroscopy & TDDFT | Comparison of an experimentally measured ECD spectrum with a computationally predicted spectrum for a known configuration. hebmu.edu.cnnih.gov | Confirmation of the (S) configuration by matching the experimental spectrum with the Boltzmann-weighted average of TDDFT-calculated spectra of its low-energy conformers. |
Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for understanding the intricate details of chemical reactions, providing insights into transition states, energy barriers, and reaction pathways that are often difficult to probe experimentally.
Computational Studies of Cyclization Pathways
The formation of the chroman ring is a key step in the synthesis of 6-fluorochroman-2-carboxylic acid. While specific computational studies on the cyclization to form this exact molecule are not widely published, research on analogous systems provides a clear picture of the likely mechanistic pathways and the computational methods used to study them.
One relevant model is the acid-catalyzed intramolecular cyclization of chalcone (B49325) derivatives to form the related flavanone (B1672756) core, which shares the chroman structure. researchgate.net Density Functional Theory (DFT) calculations, using functionals like M06-2X, have been employed to map the potential energy surface of such reactions. researchgate.net These studies reveal a multi-step process:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the chalcone precursor.
Tautomerization: A final proton transfer step yields the stable chroman-4-one product.
The energy barriers for each step can be calculated, and the transition state structures can be visualized. researchgate.net Solvation effects are often included in these models using methods like the Polarizable Continuum Model (PCM) to provide a more accurate representation of reaction conditions. researchgate.net This type of computational analysis can be directly applied to understand and optimize the synthesis of the 6-fluorochroman-2-carboxylic acid scaffold.
Molecular Modeling of Enantioselective Biocatalytic Processes
Optically pure (S)-6-Fluorochroman-2-carboxylic acid is a valuable chiral building block. rsc.org Biocatalytic resolution, using enzymes to selectively produce one enantiomer, is a highly efficient and environmentally friendly production method. Molecular modeling has been crucial in understanding the mechanisms behind the high enantioselectivity of these enzymatic processes.
In a notable study, two esterase enzymes, EstS and EstR, were used for the kinetic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. rsc.org The enzyme EstS was found to be highly selective for the (S)-enantiomer, hydrolyzing methyl (S)-6-fluoro-chroman-2-carboxylate to (S)-6-Fluorochroman-2-carboxylic acid with an exceptional enantiomeric excess (ee) of over 99%. rsc.org
To uncover the source of this high selectivity, molecular simulations were performed. rsc.org These computational studies typically involve:
Molecular Docking: The (S)- and (R)-substrates are docked into the active site of the enzyme to identify the most favorable binding poses.
Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the enzyme-substrate complex over time, allowing for an assessment of the stability of the binding pose.
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energies for each enantiomer.
These simulations revealed that the active site of the EstS enzyme preferentially accommodates the (S)-substrate in a conformation that is optimal for hydrolysis by the catalytic triad (B1167595) of the enzyme. In contrast, the (R)-substrate binds in a less favorable or non-productive orientation, leading to a much slower rate of reaction and resulting in the observed high enantioselectivity.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Computational Insight |
| EstS | methyl (S)-6-fluoro-chroman-2-carboxylate | (S)-6-Fluorochroman-2-carboxylic acid | >99% rsc.org | Molecular simulations show preferential binding and an optimal catalytic orientation for the (S)-enantiomer in the enzyme's active site. |
| EstR | methyl (R)-6-fluoro-chroman-2-carboxylate | (R)-6-Fluorochroman-2-carboxylic acid | 95–96% rsc.org | Modeling reveals a complementary active site geometry that favors the hydrolysis of the (R)-enantiomer. |
Broader Medicinal Chemistry Implications and Advanced Research Directions
The Chromane (B1220400) Core as a Privileged Scaffold in Drug Design
The chromane framework is a bicyclic system that is prevalent in a wide array of natural products and synthetic molecules, exhibiting a diverse range of biological activities. nih.gov This has led to its classification as a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple, unrelated biological targets. nih.govacs.orgeurekaselect.com The inherent structural rigidity and the potential for introducing a variety of substituents make the chromane core a valuable template for designing novel therapeutic agents for conditions such as neurodegenerative diseases, inflammation, infectious diseases, diabetes, and cancer. acs.orgrsc.org
Strategies for Scaffold Modification and Diversification
The versatility of the chromane scaffold lies in the numerous ways it can be chemically modified to generate libraries of diverse compounds for biological screening. nih.gov Key strategies include:
Functionalization of the Aromatic Ring: The benzene (B151609) portion of the chromane nucleus can be substituted with various functional groups to modulate electronic properties, lipophilicity, and metabolic stability.
Modification of the Pyran Ring: Alterations to the heterocyclic ring, such as the introduction of substituents or changes in oxidation state (e.g., chromane to chromene), can significantly impact biological activity. nih.gov
Appending Side Chains: The attachment of different side chains, often at the 2 or 3-position of the pyran ring, allows for the exploration of interactions with specific binding pockets in target proteins.
These modifications can be achieved through a variety of synthetic methods, including both traditional and modern techniques like microwave-assisted synthesis, which can accelerate the discovery of new chromone-based multitarget-directed ligands. nih.govresearchgate.net Diversity-oriented synthesis (DOS) is another powerful approach that aims to create structurally complex and diverse small molecules from a common starting point. nih.gov
Structure-Activity Relationship (SAR) Studies of Fluorinated Chromane Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govyoutube.com For fluorinated chromane derivatives, SAR studies focus on how the position and number of fluorine atoms, as well as other substituents on the chromane core, influence potency, selectivity, and pharmacokinetic properties.
For instance, in the development of BACE-1 inhibitors for Alzheimer's disease, SAR analysis of chromane derivatives revealed that introducing meta-substituted aryl groups at the 6-position of the chromane ring enhanced potency. acs.org Molecular docking studies can further elucidate these relationships by visualizing the binding interactions between the compound and its target protein, providing valuable insights for further structural modifications. nih.govresearchgate.net
Applications of Scaffold Hopping from Chromane Derivatives
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can serve as isofunctional replacements for a known active compound. nih.govnih.gov This technique is particularly useful for overcoming issues with existing scaffolds, such as poor pharmacokinetic properties or intellectual property limitations. nih.gov Starting with a chromane derivative, scaffold hopping could lead to the discovery of entirely new classes of compounds with similar biological activity but different core structures. The goal is to find scaffolds that allow for a similar geometric arrangement of essential functional groups required for biological activity. nih.gov
Lead Optimization Paradigms Utilizing Chromane Carboxylic Acid Derivatives
Lead optimization is a critical phase in drug discovery where a promising "lead" compound is chemically modified to improve its drug-like properties. youtube.com Chromane carboxylic acid derivatives, such as (S)-6-fluorochroman-3-carboxylic acid, are excellent starting points for lead optimization due to the versatility of the carboxylic acid group for further chemical modifications. nih.govresearchgate.netnih.gov
Pharmacodynamic Optimization of Chromane-Based Leads
Pharmacodynamics refers to the effect of a drug on the body. Optimization in this context involves fine-tuning the interaction of a chromane-based lead with its biological target to enhance its therapeutic effect. This can be achieved by:
Improving Binding Affinity: Modifying the structure to create more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
Enhancing Selectivity: Altering the molecule to reduce its binding to off-target proteins, thereby minimizing potential side effects.
For example, in the development of ROCK2 inhibitors, a series of amide-chroman derivatives were synthesized and evaluated. Molecular docking studies indicated that hydrophobic interactions were key for high potency and isoform selectivity. nih.gov
Influence of Fluorine Substitution on Pharmacological Profiles
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. mdpi.comtandfonline.comacs.org Fluorine's unique properties, such as its small size and high electronegativity, can have a profound impact on a molecule's:
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic breakdown by enzymes like cytochrome P450. acs.orgacs.org This can increase the drug's half-life in the body.
Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with the target protein. tandfonline.com
Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity, which in turn affects its ability to cross cell membranes. acs.org
pKa: The acidity or basicity of a molecule can be altered by fluorine substitution, which can influence its absorption and distribution. tandfonline.comacs.org
These effects are highly dependent on the position of the fluorine atom within the molecule. Therefore, the strategic placement of fluorine on the chromane scaffold of this compound is a key aspect of its design and a critical factor in its potential therapeutic applications.
Future Prospects for Chromane-Based Therapeutic Agents
The chromane ring system is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring compounds and synthetic molecules with significant biological activity. core.ac.ukuevora.pt Its presence in compounds like vitamin E highlights its importance. uevora.pt The therapeutic versatility of the chromane structure has led to the development of agents for a wide array of diseases, including neurodegenerative disorders, cancer, and metabolic conditions. nih.govwikipedia.org The future prospects for chromane-based therapeutic agents, particularly for specifically substituted molecules like this compound, are rooted in the extensive and promising research into the structure-activity relationships (SAR) of its analogs.
While direct and extensive research on the future applications of this compound is not widely published, its therapeutic potential can be inferred from studies on related chromane structures. The key to its future prospects lies in its unique combination of a chromane backbone, a fluorine atom at the C-6 position, and a carboxylic acid group at the C-3 position.
Neurodegenerative Diseases: The chromane scaffold is a focal point in the search for treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease. core.ac.ukuevora.pt Research has demonstrated that chromane derivatives can act as potent inhibitors of enzymes such as butyrylcholinesterase (BuChE) and monoamine oxidases (MAO), both of which are key targets in Alzheimer's therapy. core.ac.uknih.gov
Furthermore, studies into inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegeneration, have shown that substitutions on the chromane ring are crucial for potency. Specifically, research has revealed that larger, electron-withdrawing substituents at the C-6 and C-8 positions are favorable for SIRT2 inhibition. acs.org The fluorine atom at the C-6 position of this compound is a potent electron-withdrawing group, suggesting a promising avenue for its investigation as a selective SIRT2 inhibitor. Similarly, research on β-secretase (BACE-1) inhibitors for Alzheimer's disease has shown that substitutions at the C-6 position of the chroman ring can significantly enhance potency. acs.org
| Compound | Substituent at C-6 | SIRT2 Inhibition (%) at 200 μM | IC₅₀ (μM) |
|---|---|---|---|
| Analog 1 | H | <10 | N/A |
| Analog 2 | Cl | >70 | 10.6 |
| Analog 3 | Br | >70 | ~10 |
Data based on structure-activity relationship studies of chroman-4-one derivatives as SIRT2 inhibitors. acs.org The table illustrates the enhanced activity with electron-withdrawing halogen substituents at the C-6 position.
Anticancer Activity: The chromane scaffold is also a promising framework for the development of new anticancer agents. nih.govnih.gov Numerous synthetic chromane and chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. nih.govnih.gov Studies have shown that chroman-2,4-dione derivatives, which share the core chromane structure, exhibit potent cytotoxicity. nih.govconsensus.app The future for this compound in this area would involve screening against a panel of cancer cell lines to determine its potential as a cytotoxic agent. The substitutions at both the C-3 and C-6 positions provide unique structural features that could be explored for targeted anticancer activity. nih.gov
Antidiabetic and Antioxidant Potential: Various natural and synthetic chromanone analogs have been investigated for their antidiabetic properties. nih.gov Structure-activity relationship studies indicate that substitutions at the C-2, C-3, C-6, and C-7 positions can yield effective antidiabetic compounds. nih.gov This suggests that this compound, with its C-3 and C-6 substitutions, is a candidate for evaluation in models of diabetes. Likewise, the chromane structure is related to potent antioxidants like vitamin E, and SAR studies of chromanone analogs have shown that substitutions can yield compounds with antioxidant activity comparable to Trolox, a water-soluble analog of vitamin E. nih.gov
The future development of this compound and related compounds will likely depend on a multi-faceted approach. Advanced synthetic strategies are required to create a library of analogs, allowing for a deeper exploration of the SAR. nih.gov This would involve modifying the substituent at the C-3 position and exploring other substitutions on the aromatic ring to optimize potency and selectivity for specific biological targets. Given the broad spectrum of activity associated with the chromane scaffold, future research will likely focus on developing highly selective agents to minimize off-target effects and create more effective therapeutic agents for a range of diseases.
| Chromane Derivative Type | Documented Biological Activity | Reference |
|---|---|---|
| gem-dimethylchroman-4-ol | Butyrylcholinesterase (BuChE) Inhibition | core.ac.uk |
| Chroman-4-one | Anticancer, Antidiabetic, Antioxidant, Antimicrobial | nih.gov |
| Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) Inhibition | acs.org |
| Chroman derivatives with Schiff base | Anti-breast cancer, Antiepileptic | nih.gov |
| Chroman-2,4-dione | Cytotoxicity against cancer cells | nih.govconsensus.app |
| 6-substituted Chroman | β-secretase (BACE-1) Inhibition | acs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-6-Fluorochroman-3-carboxylic acid, and how does fluorination at the 6-position influence reaction conditions?
- Methodological Answer : Synthesis typically involves functionalizing the chroman ring via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed fluorination. Fluorination at the 6-position requires careful control of temperature and solvent polarity to avoid side reactions. For example, using potassium fluoride (KF) in dimethylformamide (DMF) at 80–100°C can achieve selective fluorination. Post-synthetic oxidation of a methyl or alcohol group at the 3-position to a carboxylic acid is common, often employing Jones reagent (CrO₃/H₂SO₄) .
Q. Which analytical techniques are critical for confirming the chiral configuration and purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is essential for enantiomeric separation. Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry by analyzing spatial interactions between the fluorine substituent and neighboring protons. X-ray crystallography (as in ) provides definitive structural confirmation, particularly for resolving chiral centers .
Q. What biological assays are commonly used to evaluate the antioxidant and anti-inflammatory properties of this compound?
- Methodological Answer :
- Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ORAC (Oxygen Radical Absorbance Capacity) test.
- Anti-inflammatory Activity : Inhibition of cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, measured via ELISA for prostaglandin E₂ (PGE₂) reduction.
- Dose-response curves and IC₅₀ values should be compared to reference compounds like ascorbic acid (antioxidant) or celecoxib (anti-inflammatory) .
Q. How does the carboxylic acid group at the 3-position influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The carboxylic acid enables esterification, amidation, or coupling reactions. For instance, activation with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates peptide bond formation with amines. Steric hindrance from the chroman ring may require optimized coupling conditions, such as using HOBt (hydroxybenzotriazole) to enhance efficiency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro models?
- Methodological Answer : Contradictions often arise from variability in cell lines, assay protocols, or compound purity. Standardize experimental conditions (e.g., cell passage number, serum-free media) and validate purity via LC-MS. Meta-analysis of dose-response data across studies can identify outliers. Cross-validation using orthogonal assays (e.g., CRISPR knockouts of target genes) clarifies mechanism-specific effects .
Q. What strategies are recommended for analyzing enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer : Combine chiral chromatography with polarimetric detection or circular dichroism (CD) spectroscopy. For trace impurity detection, use high-resolution mass spectrometry (HRMS) coupled with molecular docking to assess enantiomer-binding affinity differences. Dynamic kinetic resolution (DKR) during synthesis can minimize racemization .
Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of fluorinated chroman derivatives?
- Methodological Answer : Systematically modify substituents (e.g., replacing fluorine with chloro or methoxy groups) and evaluate changes in bioactivity. Computational tools like CoMFA (Comparative Molecular Field Analysis) predict optimal substituent positions. In vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) guide lead optimization .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Methodological Answer : Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic fluorination using recyclable catalysts (e.g., Keplerate polyoxometalates) reduces waste. Flow chemistry setups enhance yield and reduce reaction time by maintaining precise temperature control .
Q. What mechanistic studies are critical for identifying molecular targets of this compound in cancer models?
- Methodological Answer : Use siRNA libraries or CRISPR-Cas9 screens to identify gene knockouts that abolish compound activity. Thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) detect target engagement by monitoring protein stability shifts upon ligand binding. Validate findings with in silico docking (e.g., AutoDock Vina) and co-crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
